molecular formula C20H16BrFN4O3 B14112559 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14112559
M. Wt: 459.3 g/mol
InChI Key: LNHSDRXOYRZJHT-UHFFFAOYSA-N
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Description

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-bromo-4-fluorobenzohydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the oxadiazole ring to the quinazoline core: This step involves the reaction of the oxadiazole derivative with a quinazoline precursor, often under reflux conditions in the presence of a suitable catalyst.

    Final modifications: The propyl group is introduced through alkylation reactions, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to an amine derivative.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under reflux conditions.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to prevent replication or transcription.

Comparison with Similar Compounds

  • 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
  • 1-((3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Uniqueness: 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16BrFN4O3

Molecular Weight

459.3 g/mol

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C20H16BrFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-15(22)14(21)10-12/h3-8,10H,2,9,11H2,1H3

InChI Key

LNHSDRXOYRZJHT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

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